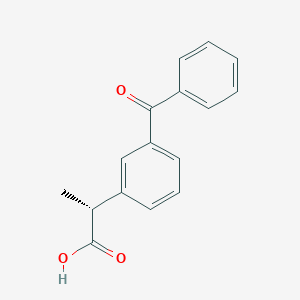
(R)-Ketoprofen
Overview
Description
R-Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is the R-enantiomer of ketoprofen, which is commonly used to treat pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, and dysmenorrhea . Unlike its S-enantiomer, R-Ketoprofen is less potent in inhibiting cyclooxygenase (COX) enzymes but has unique pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
R-Ketoprofen can be synthesized through several methods, including chiral resolution and asymmetric synthesis. One common method involves the resolution of racemic ketoprofen using chiral agents or enzymes to separate the R-enantiomer . Another approach is the asymmetric synthesis, where chiral catalysts are used to selectively produce the R-enantiomer .
Industrial Production Methods
Industrial production of R-Ketoprofen typically involves large-scale chiral resolution processes. These processes often use high-performance liquid chromatography (HPLC) with chiral stationary phases to achieve the desired enantiomeric purity . The use of biocatalysts and enzymatic resolution is also explored for industrial-scale production due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
R-Ketoprofen undergoes various chemical reactions, including:
Oxidation: R-Ketoprofen can be oxidized to form ketoprofen quinone.
Reduction: The ketone group in R-Ketoprofen can be reduced to form secondary alcohols.
Substitution: Halogenation and nitration reactions can occur on the aromatic ring of R-Ketoprofen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketoprofen quinone.
Reduction: Secondary alcohols.
Substitution: Halogenated and nitrated derivatives of R-Ketoprofen.
Scientific Research Applications
R-Ketoprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying chiral resolution and asymmetric synthesis techniques.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential in treating inflammatory conditions and pain management.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
R-Ketoprofen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, R-Ketoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, R-Ketoprofen undergoes chiral inversion to form S-Ketoprofen, which has a more potent COX-inhibiting activity .
Comparison with Similar Compounds
R-Ketoprofen is compared with other NSAIDs such as ibuprofen and naproxen:
Ibuprofen: Both R-Ketoprofen and ibuprofen are propionic acid derivatives, but R-Ketoprofen has a lower chiral inversion rate.
Naproxen: Naproxen is another NSAID with similar anti-inflammatory properties, but it is more potent and has a longer half-life compared to R-Ketoprofen.
List of Similar Compounds
R-Ketoprofen’s unique pharmacokinetic properties and lower chiral inversion rate make it a valuable compound for specific therapeutic applications .
Properties
IUPAC Name |
(2R)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204652 | |
| Record name | (R)-Ketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-81-8 | |
| Record name | (R)-Ketoprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056105818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Ketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KETOPROFEN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03709D0TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key pharmacological difference between (R)-Ketoprofen and (S)-Ketoprofen?
A1: (S)-Ketoprofen is a potent cyclooxygenase (COX) inhibitor, primarily responsible for the anti-inflammatory effects of racemic ketoprofen. [, ] this compound exhibits significantly weaker COX inhibition and possesses analgesic properties that appear to be independent of prostaglandin synthesis inhibition. [, ]
Q2: Does this compound undergo chiral inversion to (S)-Ketoprofen in vivo?
A2: Yes, this compound undergoes unidirectional chiral inversion to (S)-Ketoprofen in various species, including rats, monkeys, and calves. [, , , , ] The extent of inversion varies among species. For example, in rats, up to 59.5% of this compound can be converted to (S)-Ketoprofen. []
Q3: How does renal function affect the pharmacokinetics of this compound and (S)-Ketoprofen?
A3: Decreased renal function leads to increased exposure to both this compound and (S)-Ketoprofen, primarily due to reduced clearance. Interestingly, a study in end-stage renal disease patients found a disproportionate increase in (S)-Ketoprofen and its acyl glucuronide, suggesting amplification of chiral inversion from the (R)-enantiomer. []
Q4: Does co-administration of this compound influence the bioavailability of (S)-Ketoprofen?
A4: A study in dogs found that the absorption and bioavailability of (S)-Ketoprofen were not affected by the co-administration of this compound. []
Q5: Is there evidence of stereoselective metabolism of Ketoprofen in the skin?
A5: Yes, studies using ketoprofen ethyl ester as a model drug found that human skin homogenates primarily metabolized the compound to this compound. Human Carboxylesterase-2 (hCE-2), highly expressed in the skin, is believed to be responsible for this stereoselective hydrolysis. [, ]
Q6: Does this compound contribute to the anti-inflammatory activity of racemic Ketoprofen?
A6: While (S)-Ketoprofen is the primary COX inhibitor, this compound contributes to the overall anti-inflammatory effects of racemic Ketoprofen, potentially through mechanisms beyond prostaglandin synthesis inhibition. In contrast to (S)-Ketoprofen, this compound did not significantly increase the production of inflammatory cytokines like TNF and IL-1, even at COX-inhibiting concentrations. []
Q7: What is the role of this compound in the analgesic activity of racemic Ketoprofen?
A7: this compound appears to play a significant role in the analgesic activity of racemic Ketoprofen. Studies suggest that this compound may exert analgesic effects independent of prostaglandin inhibition. [, ]
Q8: How do the enantiomers of Ketoprofen interact differently with bovine serum albumin (BSA)?
A8: Studies utilizing circular dichroism and fluorescence spectroscopy revealed that this compound and (S)-Ketoprofen exhibit distinct binding characteristics to BSA. The two enantiomers form diastereomeric complexes with BSA, with differing stability constants and circular dichroism spectra. Furthermore, the binding sites on BSA differ between the enantiomers; this compound preferentially binds to the primary site, while (S)-Ketoprofen favors the secondary site. [] This highlights the chiral recognition capabilities of BSA and emphasizes the potential for stereoselective interactions between chiral drugs and proteins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

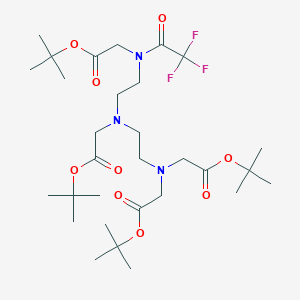
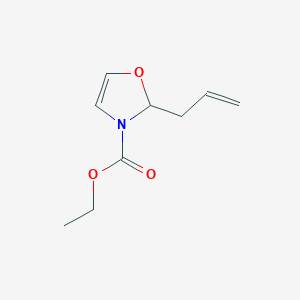

![2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B139069.png)


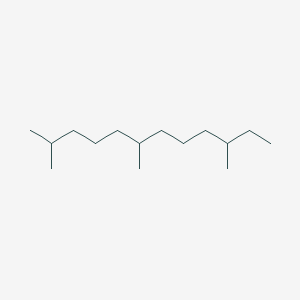
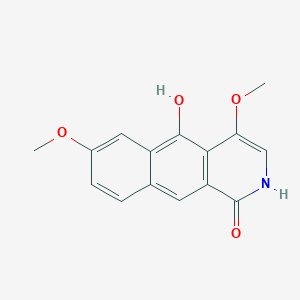

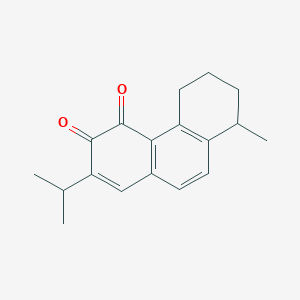



![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
